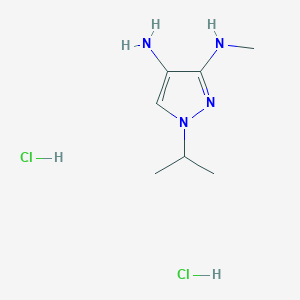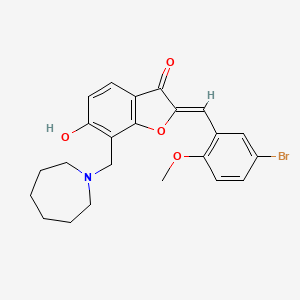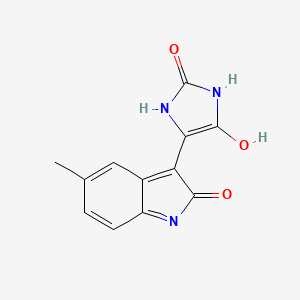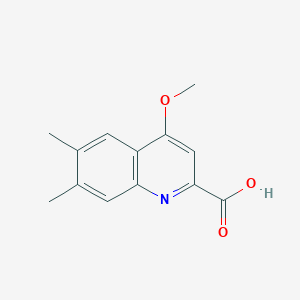![molecular formula C13H10FNO4S B15112029 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B15112029.png)
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thioamide with an α-haloketone under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Knoevenagel condensation reaction between the thiazolidine-2,4-dione intermediate and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as piperidine or pyridine.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a Michael addition reaction. This step is carried out by reacting the intermediate with acrylonitrile followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of metabolic disorders such as diabetes due to its structural similarity to thiazolidinedione drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.
Pathways Involved: By activating PPARγ, the compound modulates the expression of genes involved in glucose uptake, fatty acid storage, and insulin sensitivity. This leads to improved metabolic profiles and potential therapeutic effects in metabolic disorders.
類似化合物との比較
Similar Compounds
Rosiglitazone: A thiazolidinedione drug used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione drug with similar applications.
Troglitazone: An earlier thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards PPARγ. This structural modification potentially improves its pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione compounds.
特性
分子式 |
C13H10FNO4S |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10FNO4S/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
InChIキー |
QOCVADBKSOLILB-YFHOEESVSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)F |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111983.png)
![5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15111984.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15111990.png)
![N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15111998.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B15112000.png)

![(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B15112017.png)
![Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112021.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
![(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15112037.png)
![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112042.png)

